molecular formula C28H26N2O4 B12165912 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12165912
M. Wt: 454.5 g/mol
InChI Key: QMOHVTSBVFOJQM-UHFFFAOYSA-N
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Description

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a structurally complex molecule combining a tetrahydrocarbazole scaffold with a furochromen-acetamide moiety. The carbazole core is a nitrogen-containing heterocycle known for its pharmacological relevance, including antitumor and antimicrobial activities . The acetamide linker facilitates interactions with biological targets, such as enzymes or receptors, by mimicking natural peptide bonds .

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C28H26N2O4/c1-14-13-33-26-16(3)27-20(11-19(14)26)15(2)21(28(32)34-27)12-24(31)29-23-10-6-8-18-17-7-4-5-9-22(17)30-25(18)23/h4-5,7,9,11,13,23,30H,6,8,10,12H2,1-3H3,(H,29,31)

InChI Key

QMOHVTSBVFOJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4CCCC5=C4NC6=CC=CC=C56)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and furochromenone intermediates, followed by their coupling through an acetamide linkage.

    Preparation of Carbazole Intermediate: The carbazole intermediate can be synthesized through the Fischer indole synthesis, starting from phenylhydrazine and cyclohexanone under acidic conditions.

    Preparation of Furochromenone Intermediate: The furochromenone intermediate can be synthesized via the Pechmann condensation, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the carbazole and furochromenone intermediates through an acetamide linkage. This can be achieved by reacting the carbazole intermediate with an acyl chloride derivative of the furochromenone in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight Notable Features
Target Compound Tetrahydrocarbazole + Furochromen 3,5,9-Trimethyl, 7-oxo, acetamide linker ~442.5 (calc.) Dual heterocyclic system; potential for multi-target activity
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide () Tetrahydrocarbazole 1-Oxo, acetamide at C6 242.27 Simplified carbazole derivative; foundational for SAR studies
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () Tetrahydrocarbazole Chloro at C6, benzamide linker ~370.8 (calc.) Enhanced lipophilicity; halogen substitution improves target binding
II-20 () Furochromen 5-Methyl, 7-oxo, thiourea-acetamide hybrid ~424.4 (calc.) Fungicidal activity (93% yield); thiourea enhances antifungal properties
7j () Triazole + Naphthalene p-Tolyl, naphthyloxy-methyl 373.17 1,3-Dipolar cycloaddition product; aromatic interactions dominate

Key Research Findings

Substituent Effects : Chloro or nitro groups on phenyl rings (e.g., : 7k, 7l, 7m) enhance thermal stability but reduce aqueous solubility due to increased hydrophobicity .

Bioactivity Trends: Thiourea derivatives () outperform non-sulfur analogs in antifungal assays, suggesting sulfur’s role in membrane penetration .

Synthetic Efficiency : Copper-catalyzed cycloadditions () achieve >85% yields for triazole-containing compounds, whereas carbazole syntheses () require harsh conditions (e.g., strong acids) and yield ~70–80% .

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Tetrahydrocarbazole Moiety : This part is known for its pharmacological properties.
  • Furochromen Derivative : This contributes to the compound's potential bioactivity.

The molecular formula of the compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 356.43 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Kinases play a crucial role in signaling pathways that regulate cell growth and division .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • Targeting Inflammatory Pathways : It may modulate the activity of sirtuins and other enzymes involved in inflammatory responses. Sirtuins are known to regulate cellular stress responses and inflammation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrocarbazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Furochromen Moiety : This involves multiple reaction steps including cyclization and functional group modifications.
  • Final Acetamide Formation : The final step typically involves acylation reactions to introduce the acetamide group.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study on carbazole derivatives indicated that modifications at specific positions could enhance anticancer properties against various tumor cell lines .

Interaction Studies

Research has focused on the interaction of this compound with biological targets:

TargetInteraction TypePotential Effects
KinasesInhibitionReduced cancer cell growth
SirtuinsModulationAltered inflammatory response

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